

Physicochemical properties of 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methyl-1-indanone

Cat. No.: B1306188

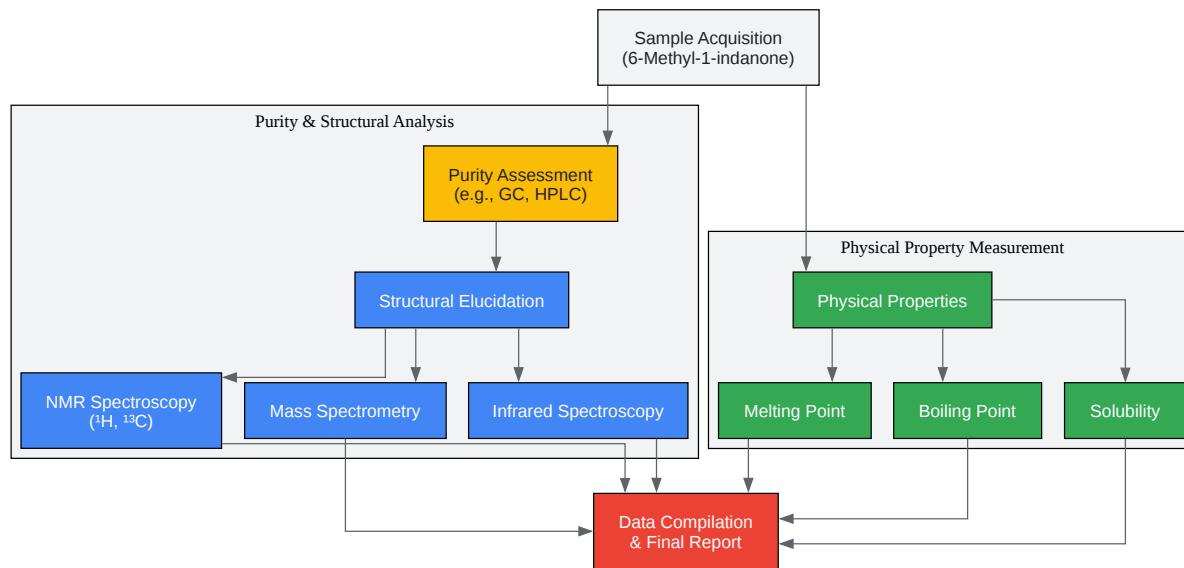
[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **6-Methyl-1-indanone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-indanone is a substituted indanone, an organic compound featuring a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring, with a methyl group at the 6-position.^[1] Its chemical formula is $C_{10}H_{10}O$, and it has a molecular weight of 146.19 g/mol. ^{[1][2][3][4]} This compound serves as a versatile starting material and intermediate in various fields of chemical synthesis.^[1] It is utilized in the fragrance and flavor industries and is a subject of study for its potential therapeutic properties, making it relevant to drug development.^[3] **6-Methyl-1-indanone** has also been identified as a semivolatile component in lamina cigarette smoke.^{[1][5]} This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination.


Physicochemical Data Summary

The key physicochemical properties of **6-Methyl-1-indanone** are summarized in the table below. This data is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Property	Value	Reference(s)
IUPAC Name	6-Methyl-2,3-dihydro-1H-inden-1-one	[2] [3]
CAS Number	24623-20-9	[1] [2] [3] [4] [6]
Molecular Formula	C ₁₀ H ₁₀ O	[1] [2] [3] [4]
Molecular Weight	146.19 g/mol	[1] [2] [3] [4]
Appearance	White to yellow or orange crystalline powder/solid.	[1] [3] [4] [6]
Melting Point	60-62 °C	[1] [2] [4] [6]
Boiling Point	70 °C @ 0.4 mmHg	[1] [2] [4] [6]
Density	1.113 g/cm ³ (estimate)	[6]
Solubility	Soluble in Methanol.	[1] [4] [7]
Flash Point	109.9 °C	[6]
Refractive Index	1.5580 (estimate)	[1] [2] [4]
Vapor Pressure	0.00935 mmHg @ 25°C	[2]
SMILES	Cc1ccc2CCC(=O)c2c1	[4]
InChIKey	DBOXRDYLMJMQBB-UHFFFAOYSA-N	[4]

Visualization of Experimental Workflow

The characterization of a chemical compound like **6-Methyl-1-indanone** follows a logical workflow to elucidate its structure and define its physical properties. The following diagram illustrates a standard procedure for such a physicochemical characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of **6-Methyl-1-indanone**.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[\[8\]](#)

- Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.[\[8\]](#)
- Procedure:
 - Ensure the **6-Methyl-1-indanone** sample is dry and finely powdered.
 - Press the open end of a capillary tube into the sample powder, packing it to a height of 2-3 mm.[\[9\]](#)
 - Place the packed capillary tube into the heating block of the melting point apparatus.[\[9\]](#)
 - Heat the block rapidly to about 15-20 °C below the expected melting point (60-62 °C).[\[9\]](#)
 - Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (the start of the melting range).
 - Record the temperature at which the last solid crystal melts (the end of the melting range).[\[10\]](#)
 - For pure compounds, this range should be narrow (0.5-1.0 °C).

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small liquid samples at a specific pressure.[\[11\]](#)

- Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heat-stable mineral oil, heat source.[\[12\]](#)
- Procedure:

- Add a few milliliters of the sample to the small test tube. Since **6-Methyl-1-indanone** is a solid at room temperature, it must first be melted.
- Place a capillary tube, with its sealed end pointing up, into the sample.[12]
- Attach the test tube to a thermometer so the sample is level with the thermometer bulb.
- Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged.[11]
- Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[12]
- As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles.
- Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[11]
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubble stream stops and liquid is drawn back into the capillary tube.[11][12]
- Record the atmospheric pressure, as boiling point is pressure-dependent.

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of a compound's solubility in various solvents.

- Apparatus: Test tubes, vortex mixer, spatula, analytical balance.
- Procedure:
 - Weigh a precise amount of **6-Methyl-1-indanone** (e.g., 10 mg) and place it into a test tube.[13]

- Add a measured volume of the desired solvent (e.g., water, ethanol, methanol) in small increments (e.g., 0.1 mL).[13]
- After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds and observe for dissolution.
- Continue adding solvent until the solid is completely dissolved.
- The solubility can be expressed quantitatively (e.g., in mg/mL). The process should be conducted at a constant, recorded temperature.[14]

Spectroscopic Analysis Protocols

NMR spectroscopy provides detailed information about the molecular structure, including the carbon-hydrogen framework.[15]

- Sample Preparation:

- Dissolve 5-10 mg of **6-Methyl-1-indanone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).[16] Deuterated solvents are used to avoid large solvent signals in the ^1H NMR spectrum.[17]
- Transfer the solution to a 5 mm NMR tube.[18]
- Cap the tube and ensure the sample is homogeneous.

- Data Acquisition:

- Insert the NMR tube into the spectrometer's magnet.
- "Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.[18]
- Acquire standard ^1H (proton) and ^{13}C (carbon-13) spectra.
- Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[18]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19] For **6-Methyl-1-indanone**, this would confirm the presence of the ketone (C=O) and aromatic (C=C, C-H) groups.

- Sample Preparation (KBr Pellet Method):
 - Mix 1-2 mg of the solid **6-Methyl-1-indanone** sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
 - Record a background spectrum of the empty sample chamber.
 - Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).[20]
 - The final spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[21]

- Sample Introduction and Ionization:
 - Introduce a small amount of the sample into the mass spectrometer. For a volatile solid like **6-Methyl-1-indanone**, direct insertion via a solids probe or following separation by Gas Chromatography (GC-MS) is common.[22]
 - Ionize the sample. Electron Impact (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron to form a molecular ion ($\text{M}^{+\cdot}$) and often break into characteristic fragment ions.[22]

- Data Acquisition:
 - The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[21]
 - An ion detector records the abundance of ions at each m/z value.
 - The resulting mass spectrum plots relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight of 146.19.

Synthesis Overview

6-Methyl-1-indanone, like other indanones, is commonly synthesized via an intramolecular Friedel–Crafts acylation.[23][24] This typically involves the cyclization of a 3-arylpropanoic acid derivative. For instance, 3-(m-tolyl)propanoic acid can be converted to its acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3) to yield **6-Methyl-1-indanone**.[23]

Applications

- Synthetic Intermediate: It is a key starting material for the synthesis of more complex molecules, such as branched alkyl indanes (BINs).[1][5]
- Fragrance and Flavors: The compound is used as an ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry.[3]
- Pharmaceutical Research: **6-Methyl-1-indanone** serves as a building block in the synthesis of bioactive molecules and is studied for potential therapeutic applications in drug discovery and development.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-1-indanone CAS#: 24623-20-9 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Methyl-1-indanone price,buy 6-Methyl-1-indanone - chemicalbook [chemicalbook.com]
- 5. 6-Methyl-1-indanone | 24623-20-9 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 6-Methyl-1-indanone CAS#: 24623-20-9 [amp.chemicalbook.com]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. uwyo.edu [uwyo.edu]
- 17. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 19. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 20. Experimental Design [web.mit.edu]
- 21. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Physicochemical properties of 6-Methyl-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306188#physicochemical-properties-of-6-methyl-1-indanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com